molecular formula C12H14N2O2 B2780426 2-Cyano-N-[2-(4-methylphenoxy)ethyl]acetamide CAS No. 296275-20-2

2-Cyano-N-[2-(4-methylphenoxy)ethyl]acetamide

Cat. No.: B2780426
CAS No.: 296275-20-2
M. Wt: 218.256
InChI Key: QHYAJNDIDCEATA-UHFFFAOYSA-N
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Description

2-Cyano-N-[2-(4-methylphenoxy)ethyl]acetamide is an organic compound with the molecular formula C12H14N2O2 It is characterized by the presence of a cyano group, an acetamide group, and a 4-methylphenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-[2-(4-methylphenoxy)ethyl]acetamide typically involves the reaction of 4-methylphenoxyethylamine with cyanoacetic acid or its derivatives under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[2-(4-methylphenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-Cyano-N-[2-(4-methylphenoxy)ethyl]acetamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Cyano-N-[2-(4-methylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and acetamide moiety may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-[2-(4-methoxyphenoxy)ethyl]acetamide
  • 2-Cyano-N-[2-(4-ethylphenoxy)ethyl]acetamide
  • 2-Cyano-N-[2-(4-chlorophenoxy)ethyl]acetamide

Uniqueness

2-Cyano-N-[2-(4-methylphenoxy)ethyl]acetamide is unique due to the presence of the 4-methylphenoxyethyl group, which imparts specific chemical and physical properties

Properties

IUPAC Name

2-cyano-N-[2-(4-methylphenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-10-2-4-11(5-3-10)16-9-8-14-12(15)6-7-13/h2-5H,6,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYAJNDIDCEATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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